molecular formula C17H19NO4S B2405729 N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 401605-12-7

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B2405729
M. Wt: 333.4
InChI Key: IMPXUJGBTMLICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSG belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Chemistry and Toxicity Studies

  • Chemistry of Related Compounds : A study investigated the reactions of aminoiminomethanesulfonic acids, which are structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This research explored their behavior in aqueous media and their potential toxicity, providing insights into the chemical properties and safety aspects of related compounds (Miller, Bischoff, & Pae, 1988).

Herbicide Transport and Environmental Impact

  • Herbicide Transport Through Field Lysimeters : Research on glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, chemicals with structural similarities, studied their environmental impact. This work is essential for understanding how compounds like N-(2,4-dimethylphenyl)-N-(4-methylphenyl)sulfonyl]glycine might behave in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Development of NNRTIs

  • Indolyl Aryl Sulfones Development : This study investigated indolyl aryl sulfones (IASs), which are structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Their development and potent inhibitory activities against HIV-1 highlight the potential medical applications of structurally similar compounds (Silvestri & Artico, 2005).

Aldose Reductase Inhibition

  • Aldose Reductase Inhibitors : A study synthesized N-[[(substituted amino)phenyl]sulfonyl]glycines as analogues to inhibit aldose reductase, suggesting potential therapeutic applications for diabetes-related complications. This indicates the relevance of similar compounds in medical research (Mayfield & Deruiter, 1987).

Osmoprotectant Molecules for Bacteria

  • Osmoprotectant Molecules : Research on glycine betaine, a molecule structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, studied its role as an osmoprotectant for bacteria, highlighting the biochemical significance of similar molecules (Chambers, Kunin, Miller, & Hamada, 1987).

Crystal Engineering Applications

  • Crystal Engineering and Complexes : A study developed novel flexible multidentate ligands for crystal engineering, involving N-[(3-carboxyphenyl)sulfonyl]glycine, which shows potential applications in material science and crystallography (Ma et al., 2008).

Agricultural Herbicide Applications

  • Herbicide Applications in Agriculture : Research on mefluidide and acifluorfen, chemicals structurally similar to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, explored their efficacy in controlling weeds in soybean cultivation, indicating the agricultural relevance of similar compounds (Glenn, Hook, Peregoy, & Wiepke, 1985).

Fluorescent Probe Attachment in RNA Research

  • Fluorescent Probes in RNA Research : A study on the covalent attachment of fluorescent probes to tRNA using derivatives of glycine, a structurally related molecule, highlights the application of similar compounds in molecular biology and RNA research (Schiller & Schechter, 1977).

properties

IUPAC Name

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-7-15(8-5-12)23(21,22)18(11-17(19)20)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXUJGBTMLICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

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